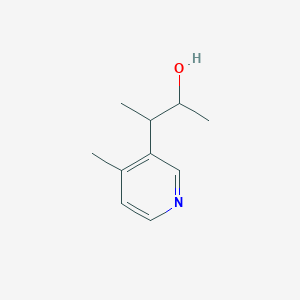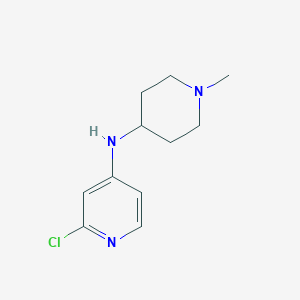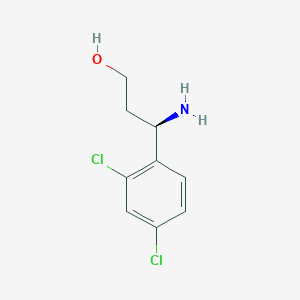![molecular formula C9H15Cl B13305183 5-(Chloromethyl)spiro[3.4]octane](/img/structure/B13305183.png)
5-(Chloromethyl)spiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)spiro[34]octane is a chemical compound with the molecular formula C9H15Cl It is a spirocyclic compound, meaning it contains a bicyclic structure connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)spiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of cyclopentane and the subsequent chloromethylation of the resulting spirocyclic structure. The reaction conditions typically involve the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)spiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of spirocyclic amines, ethers, or thioethers.
Oxidation: Formation of spirocyclic alcohols or ketones.
Reduction: Formation of spirocyclic hydrocarbons.
Scientific Research Applications
5-(Chloromethyl)spiro[3.4]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)spiro[3.4]octane involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octane: A parent compound without the chloromethyl group.
2-Azaspiro[3.4]octane: Contains a nitrogen atom in the spirocyclic structure.
Oxa-spirocycles: Incorporate an oxygen atom into the spirocyclic unit.
Uniqueness
5-(Chloromethyl)spiro[3.4]octane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry .
Properties
Molecular Formula |
C9H15Cl |
|---|---|
Molecular Weight |
158.67 g/mol |
IUPAC Name |
8-(chloromethyl)spiro[3.4]octane |
InChI |
InChI=1S/C9H15Cl/c10-7-8-3-1-4-9(8)5-2-6-9/h8H,1-7H2 |
InChI Key |
DWDVJCIAXCDYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)





![7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13305126.png)
![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13305128.png)
![4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13305133.png)
![8-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13305144.png)
![2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid](/img/structure/B13305146.png)
![3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13305163.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)
